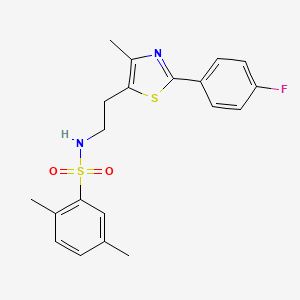

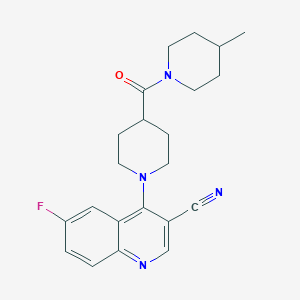

![molecular formula C16H17ClN4O B3003996 N-(2-chlorophenyl)-2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide CAS No. 2034294-16-9](/img/structure/B3003996.png)

N-(2-chlorophenyl)-2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(2-chlorophenyl)-2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide" is a derivative of the pyrazole class, which is known for its diverse biological activities and potential in drug development. Although the specific compound is not directly studied in the provided papers, the papers do discuss related pyrazole derivatives, which can offer insights into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions that can include specification, transamidation, and cyclocondensation reactions. For instance, the synthesis of a densely functionalized pyrazole derivative was achieved through an expedient manner, suggesting that similar methods could potentially be applied to synthesize the compound of interest . Additionally, the synthesis of 7-sulfanyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones from 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides indicates the versatility of pyrazole chemistry and the potential for creating a wide range of derivatives .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of pyrazole derivatives can be investigated using computational tools such as Gaussian09 software. The potential energy distribution of normal modes of vibrations can be analyzed using programs like GAR2PED. For example, the study of 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide revealed insights into the charge transfer within the molecule and the stability arising from hyper-conjugative interactions and charge delocalization . These findings could be relevant to the molecular structure analysis of "this compound".

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be quite diverse, as seen in the reactions of cyclic oxalyl compounds with hydrazines or hydrazones leading to various pyrazole-related structures . The ability to form ester, amide, nitrile, and anilino derivatives, as well as cyclocondensation reactions leading to pyrazolo[3,4-d]pyridazine and pyrazolo[4,3-d]oxazinone derivatives, demonstrates the chemical versatility of the pyrazole core . These reactions could be indicative of the types of chemical transformations that "this compound" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups can affect properties such as bond lengths, stretching wave numbers, and electron density distribution. For instance, the increased electron density at nitrogen and carbon atoms in a pyrazole derivative was found to lead to the elongation of respective bond lengths . The first hyperpolarizability of a pyrazole derivative can be high, suggesting nonlinearity and an extended π-electron delocalization over the pyrazine ring and carboxamide moiety . These properties are crucial for understanding the behavior of the compound under study and its potential applications.

作用机制

Target of Action

Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibit cdk2 . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment .

Mode of Action

Similar compounds have been shown to inhibit cdk2, which could lead to the arrest of cell cycle progression and induction of apoptosis . This suggests that N-(2-chlorophenyl)-2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide might interact with its target in a similar manner.

Biochemical Pathways

The inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to the arrest of cell proliferation and potentially induce apoptosis, affecting downstream pathways related to cell growth and survival.

Pharmacokinetics

In silico admet studies of similar compounds have shown suitable pharmacokinetic properties . These properties can influence the bioavailability of the compound, which is crucial for its efficacy.

Result of Action

Based on the potential inhibition of cdk2, it can be hypothesized that this compound might lead to the arrest of cell cycle progression and potentially induce apoptosis .

未来方向

Given the wide range of biological activities exhibited by pyrazole derivatives, there is significant interest in developing new compounds with this structure for potential therapeutic applications . Future research could focus on synthesizing new derivatives and evaluating their biological activities.

属性

IUPAC Name |

N-(2-chlorophenyl)-2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O/c17-13-3-1-2-4-14(13)18-16(22)20-7-8-21-12(10-20)9-15(19-21)11-5-6-11/h1-4,9,11H,5-8,10H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZGQWXNCYFFKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN3CCN(CC3=C2)C(=O)NC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

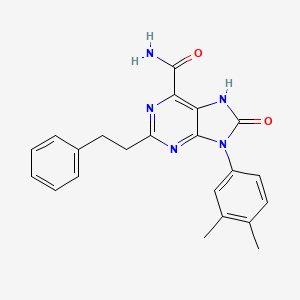

![10-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one](/img/structure/B3003913.png)

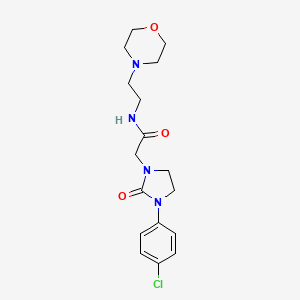

![Ethyl 5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3003917.png)

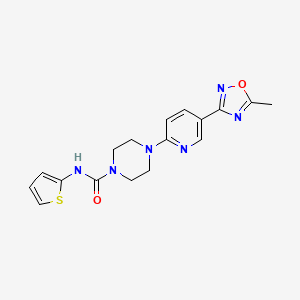

![4-[benzyl(ethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B3003921.png)

![(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B3003922.png)

![N-[(E)-3-(1-Methylpyrazol-4-yl)prop-2-enyl]but-2-ynamide](/img/structure/B3003923.png)

![2-[(4-Methylfuran-2-yl)methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B3003934.png)

![Methyl 5-(aminomethyl)-6-oxabicyclo[3.2.1]octane-1-carboxylate;hydrochloride](/img/structure/B3003936.png)